molecular formula C8H15NO3 B065178 3-(Tetrahydropyran-2-yloxy)propanamide CAS No. 181636-84-0

3-(Tetrahydropyran-2-yloxy)propanamide

Cat. No.: B065178
CAS No.: 181636-84-0
M. Wt: 173.21 g/mol
InChI Key: QLBKEKFKRDNNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetrahydropyran-2-yloxy)propanamide is a synthetic organic compound characterized by a tetrahydropyran (THP) ether group linked to a propanamide backbone. The THP group serves as a protective moiety for hydroxyl functionalities, enhancing stability during synthetic processes, particularly in pharmaceutical intermediates. Its amide group contributes to hydrogen-bonding interactions, influencing solubility and metabolic stability.

Properties

CAS No.

181636-84-0

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

3-(oxan-2-yloxy)propanamide

InChI

InChI=1S/C8H15NO3/c9-7(10)4-6-12-8-3-1-2-5-11-8/h8H,1-6H2,(H2,9,10)

InChI Key

QLBKEKFKRDNNQP-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCCC(=O)N

Canonical SMILES

C1CCOC(C1)OCCC(=O)N

Synonyms

Propanamide, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Tetrahydropyran-2-yloxy)propanamide with structurally related compounds, focusing on molecular properties, functional group contributions, and analytical methodologies.

Molecular and Functional Group Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups logP (Predicted) Key Applications/Properties
3-(Tetrahydropyran-2-yloxy)propanamide 157.21 Tetrahydropyran ether, Amide 0.5 (moderate polarity) Intermediate for drug synthesis; enhanced hydrolytic stability
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (Compound e, ) 349.46 Naphthyloxy, Thiophene, Tertiary amine 3.2 (lipophilic) Steroid synthesis intermediate; impurity profiling via HPLC
1-Fluoronaphthalene (Compound f, ) 146.14 Fluorinated naphthalene 2.8 Solvent or fluorophore; high volatility

Key Observations:

  • Molecular Weight and Polarity: The THP-propanamide derivative is significantly smaller and more polar than naphthalene/thiophene-containing analogs (e.g., Compound e), which impacts solubility and bioavailability.
  • Functional Groups: The THP ether in the target compound improves hydrolytic stability compared to simple ethers or esters. In contrast, Compound e’s tertiary amine and aromatic systems enhance lipophilicity, favoring membrane permeability but increasing metabolic oxidation risks.
  • Impurity Profiles: Like Compound e, 3-(Tetrahydropyran-2-yloxy)propanamide likely requires stringent impurity control (e.g., residual THP derivatives or incomplete amidation byproducts), though specific thresholds may differ .

Analytical Methodologies

  • HPLC Analysis: Both the target compound and analogs (e.g., Compound e) are analyzed using reversed-phase HPLC with C18 columns. However, the THP group’s hydrophobicity may necessitate adjusted mobile-phase gradients (e.g., acetonitrile/water ratios) for optimal resolution .
  • Detection: UV detection at 210–254 nm is standard for amides and aromatic systems, but fluorinated analogs (e.g., Compound f) may require fluorescence detection for trace analysis.

Research Findings and Limitations

  • Synthetic Utility: THP-protected intermediates are widely used in steroid and antiviral drug synthesis, though direct data on 3-(Tetrahydropyran-2-yloxy)propanamide remain sparse.
  • Thus, comparisons are extrapolated from structural analogs.
  • Contradictions: While THP groups generally enhance stability, conflicting studies suggest they may complicate deprotection steps in certain substrates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.